Boc-Lys(Z)-OH

Descripción general

Descripción

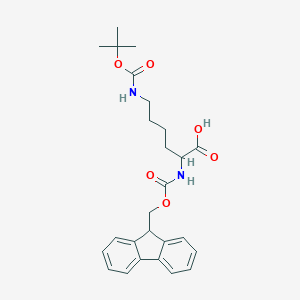

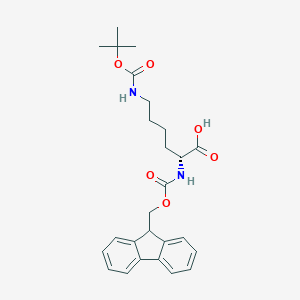

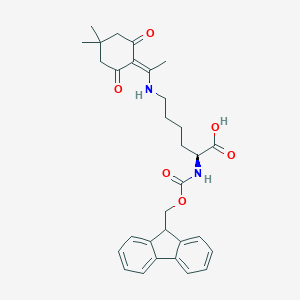

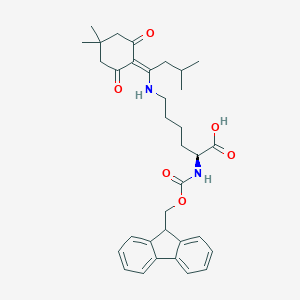

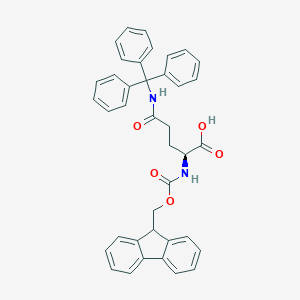

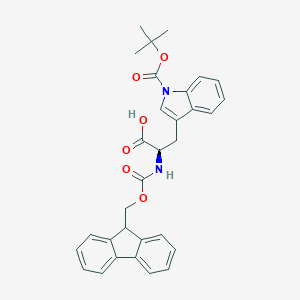

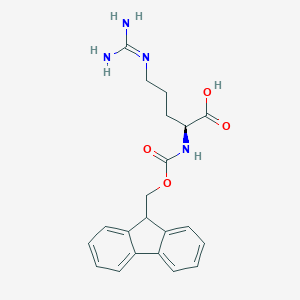

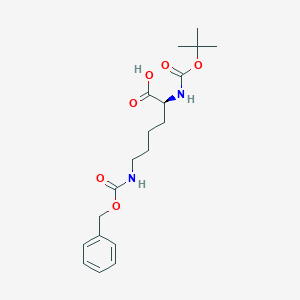

Boc-Lys(Z)-OH, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .

Synthesis Analysis

Boc-Lys(Z)-OH can be synthesized from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .

Molecular Structure Analysis

The empirical formula of Boc-Lys(Z)-OH is C19H28N2O6 and its molecular weight is 380.44 g/mol .

Chemical Reactions Analysis

Boc-Lys(Z)-OH has been used in the model coupling reactions of [emim][Boc-Ala] with H-L-phenylalanine-HMPB-ChemMatrix resin .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

1. Antimicrobial Peptides (AMPs) Synthesis

- Application Summary: Boc-Lys(Z)-OH is used in the synthesis of star-shaped cationic polypeptides with antimicrobial properties. These polypeptides are considered a promising tool to combat the antimicrobial resistance (AMR) crisis .

- Methods of Application: The synthesis involves ultra-fast ring opening polymerization (ROP) and side-chain modification. The amine-terminated polyamidoamine dendrimer (G x -PAMAM) mediated ROP of Nε- tert -butyloxycarbonyl- L -lysine N -carboxyanhydride (Boc- L -Lys-NCA) and γ-benzyl- L -glutamic acid-based N -carboxyanhydride (PBLG-NCA) was used to prepare star PLL homo- and copolymers .

- Results: The star PLL homopolymers exhibited low minimum inhibitory concentration (MIC = 50–200 μg mL −1) against both Gram-positive and Gram-negative bacteria ( i.e., S. aureus and E. coli ), but they showed high toxicity against various mammalian cell lines. The star PLL copolymers with low contents of hydrophobic and hydroxyl groups showed enhanced antimicrobial activity (MIC = 25–50 μg mL −1) and improved mammalian cell viability .

2. Histone Deacetylase (HDAC) Activity Assay

- Application Summary: Boc-Lys(Z)-OH is used in the assay of HDAC enzymatic activities. HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones .

- Methods of Application: In this protocol, the fluorophore-conjugated Boc-Lys[Ac]-AMC (N-[4-Methyl-7-coumarinyl]-Nα-[t-butoxycarbonyl]-Nω-acetyl lysine amide) is used as the substrate. HDAC activity can be readily detected by measuring the optical density or fluorescence using a spectrometer .

- Results: Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression. In general, hypoacetylation of histones is linked to transcriptional repression .

3. Synthesis of Star-Shaped Cationic Polypeptides

- Application Summary: Boc-Lys(Z)-OH is used in the synthesis of star-shaped cationic polypeptides with antimicrobial properties. These polypeptides are considered a promising tool to combat the antimicrobial resistance (AMR) crisis .

- Methods of Application: The synthesis involves ultra-fast ring opening polymerization (ROP) and side-chain modification. The amine-terminated polyamidoamine dendrimer (G x -PAMAM) mediated ROP of Nε- tert -butyloxycarbonyl- L -lysine N -carboxyanhydride (Boc- L -Lys-NCA) and γ-benzyl- L -glutamic acid-based N -carboxyanhydride (PBLG-NCA) was used to prepare star PLL homo- and copolymers .

- Results: The star PLL homopolymers exhibited low minimum inhibitory concentration (MIC = 50–200 μg mL −1) against both Gram-positive and Gram-negative bacteria ( i.e., S. aureus and E. coli ), but they showed high toxicity against various mammalian cell lines. The star PLL copolymers with low contents of hydrophobic and hydroxyl groups showed enhanced antimicrobial activity (MIC = 25–50 μg mL −1) and improved mammalian cell viability .

4. Gelation Capability of Fmoc and Boc Mono

- Application Summary: Boc-Lys(Z)-OH is used in the synthesis of Fmoc and Boc disubstituted cyclo ( L -Lys- L -Lys) which self-assembles into nanotubes via the stacking of multiple bilayer membranes .

- Methods of Application: The synthesis involves the use of both Fmoc and Boc groups. The resulting compound has the ability to self-assemble into nanotubes .

- Results: The compound holds relatively lower MGC values, showing stronger gelation ability in most selected organic solvents due to the presence of both Fmoc and Boc groups .

5. Tuning the Through-Space Charge Transfer Emission

- Application Summary: Boc-Lys(Z)-OH is used in the synthesis of either carbazolyl or BMes2 (Mes = mesityl) group functionalized Boc-Lys(Z)-Phe-OMe (Z = carbobenzyloxy) dipeptides—Boc-Lys(Z)-Phe-C5-carbazolyl (N2) and Boc-Lys(Z)-Phe-C6-BMes2 (B2). These compounds are able to gel in several common aromatic solvents at low concentration .

- Methods of Application: The synthesis involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide este (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .

- Results: The photophysical studies reveal the existence of intense through space charge transfer interaction between the donor and acceptor units in the B2 and N2 based dual-component supramolecular organogels .

6. Poly(ε-lysine) and its Derivatives via Ring-Opening Polymerization

- Application Summary: Boc-Lys(Z)-OH is used in the synthesis of Poly(ε-lysine) (ε-PL), an unusual cationic, naturally-occurring biopolymer furnished by microorganism fermentation processes .

- Methods of Application: The synthesis involves ring-opening polymerization .

- Results: ε-PL has attracted extensive attention in areas from food and cosmetic additives to the pesticide and pharmaceutical industries, owing to its excellent biocompatibility and antimicrobial properties .

Safety And Hazards

Direcciones Futuras

Boc-Lys(Z)-OH has potential applications in cancer therapy. A new prodrug strategy for selective cancer therapy utilizes increased histone deacetylase (HDAC) and tumour-associated protease activities produced in malignant cancer cells. By coupling an acetylated lysine group to puromycin, a masked cytotoxic agent is created, which is serially activated by HDAC and an endogenous protease cathepsin L (CTSL) that remove the acetyl group first and then the unacetylated lysine group liberating puromycin .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883840 | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys(Z)-OH | |

CAS RN |

2389-45-9 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.